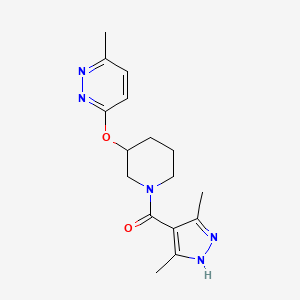

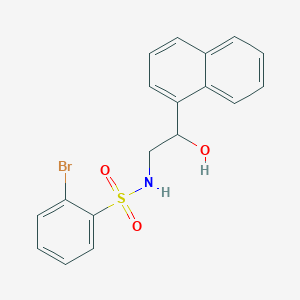

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

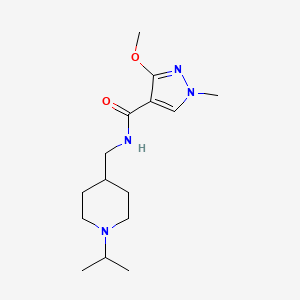

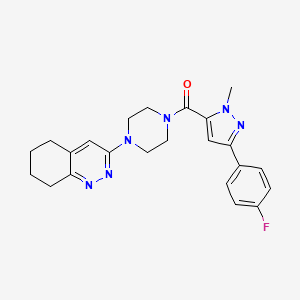

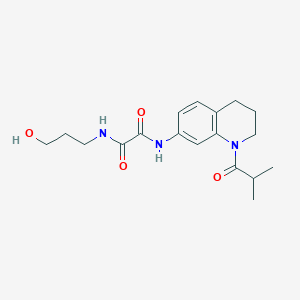

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. This compound is a sulfonamide derivative that has been synthesized through a multistep process.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, due to its structural complexity, is a compound that could find application in various areas of scientific research. While the exact applications of this specific compound are not directly detailed in the literature, insights can be drawn from related compounds and chemical functionalities. For instance, compounds with similar bromo and sulfonamide functionalities have been explored for their chemical reactivity and potential in synthesizing complex molecules.

Ionic Liquid Applications

One relevant study involves the use of ionic liquids, specifically 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), to facilitate the nucleophilic displacement reactions for regenerating phenols from aryl alkyl ethers. This method, showcasing the utility of bromide ions in synthesis, could potentially be applied or adapted for compounds similar to 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide for the development of green chemical methodologies (Boovanahalli, Kim, & Chi, 2004).

Environmental Studies

Brominated hydrocarbons, similar in functionality to the compound , have been studied for their behavior under thermal degradation conditions, potentially forming hazardous byproducts like brominated dioxins. Such studies are critical for understanding the environmental impact and degradation pathways of brominated organic compounds, including those structurally related to 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide (Evans & Dellinger, 2003).

Pharmacological Research

Sulfonamide derivatives have been extensively investigated for their biological activities. Modifications at the sulfonamide moiety, as seen in compounds structurally akin to 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, could lead to the discovery of new bioactive molecules. For example, halogen substitution at the isoxazole ring in N-(isoxazolyl)sulfonamide endothelin antagonists, which shares a resemblance in the functional group arrangement, has shown a significant increase in binding affinity for receptor sites, suggesting potential applications in drug development (Chan et al., 1996).

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Propriétés

IUPAC Name |

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNFOXRYOYFFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)

![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)